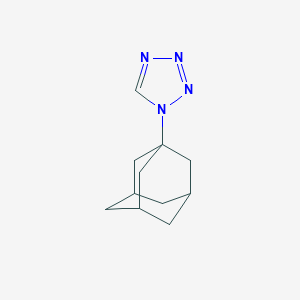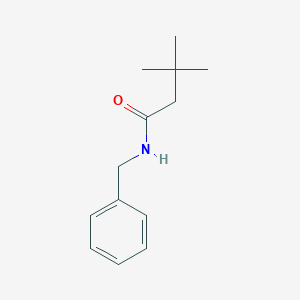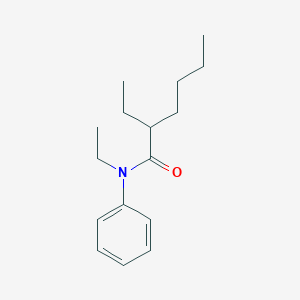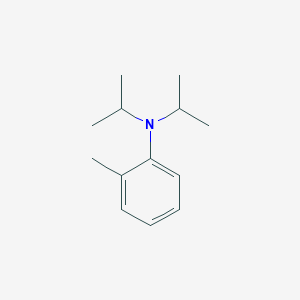
Diisopropyl-(o-tolyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl-(o-tolyl)-amine, also known as DIPTA, is a chemical compound that belongs to the class of tertiary amines. It is widely used in various scientific research applications, primarily in the field of organic chemistry.
Mecanismo De Acción
Diisopropyl-(o-tolyl)-amine acts as a Lewis base, which means it can donate a pair of electrons to an electron-deficient species, such as a metal ion. This property makes it an effective ligand in various organic chemistry reactions. Additionally, this compound can form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and has low acute toxicity. Additionally, it has been shown to have low mutagenic and genotoxic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Diisopropyl-(o-tolyl)-amine is its ability to form stable complexes with various metal ions, which can enhance the reactivity of the metal ion in catalytic reactions. Additionally, it has been shown to be relatively non-toxic and has low acute toxicity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to use in some reactions.
Direcciones Futuras
There are several future directions for research on Diisopropyl-(o-tolyl)-amine. One area of research could be the development of new methods for synthesizing this compound with higher yields. Additionally, further research is needed to understand the biochemical and physiological effects of this compound. Finally, there is potential for using this compound in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has a wide range of scientific research applications, primarily in the field of organic chemistry. It is primarily used as a ligand in various organic chemistry reactions and has been shown to have low toxicity and low mutagenic and genotoxic potential. While there are limitations to its use, such as its limited solubility in water, there is potential for using this compound in the synthesis of new pharmaceutical compounds with improved efficacy and reduced side effects.
Métodos De Síntesis
Diisopropyl-(o-tolyl)-amine can be synthesized through various methods, including the reaction of o-toluidine with isopropylamine in the presence of a catalyst, such as sodium hydroxide. Another method involves the reaction of o-toluidine with isopropylchloroformate in the presence of a base, such as triethylamine. The yield of this compound can be improved by using a solvent, such as toluene or chloroform.
Aplicaciones Científicas De Investigación
Diisopropyl-(o-tolyl)-amine is primarily used as a ligand in various organic chemistry reactions, including the synthesis of chiral compounds, asymmetric hydrogenation, and metal-catalyzed reactions. It has also been used as a catalyst in the synthesis of various organic compounds, such as β-lactams, α-amino acids, and β-amino alcohols. Additionally, this compound has been used in the synthesis of various pharmaceutical compounds, such as anti-cancer agents and anti-inflammatory drugs.
Propiedades
Fórmula molecular |
C13H21N |
|---|---|
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
2-methyl-N,N-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21N/c1-10(2)14(11(3)4)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |
Clave InChI |
KOHUKOHDWGCOAT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C(C)C)C(C)C |
SMILES canónico |
CC1=CC=CC=C1N(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



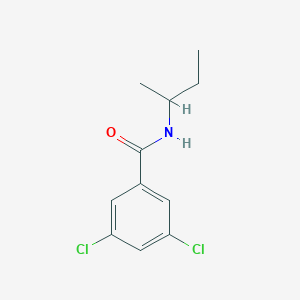



![4-[(2-Bromo-4,6-dichlorophenoxy)acetyl]morpholine](/img/structure/B263354.png)
![[1-(4-Chloro-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B263356.png)


![3-hydroxy-1-methyl-3-[2-oxo-2-(3-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B263368.png)

